molecular formula C10H10ClFO2 B14072094 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14072094
M. Wt: 216.63 g/mol
InChI Key: HVRLESKEGRTJLX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylpropanone, featuring a chloro and fluoromethoxy substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-(fluoromethoxy)benzene with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts like zeolites can enhance the efficiency of the reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoromethoxy groups enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by competing with natural substrates.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A structurally similar compound with a phenyl group attached to a propanone moiety.

    1-Phenyl-2-propanone: Another related compound with similar chemical properties.

Uniqueness

1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[2-chloro-6-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)5-8-9(11)3-2-4-10(8)14-6-12/h2-4H,5-6H2,1H3

InChI Key

HVRLESKEGRTJLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC=C1Cl)OCF

Origin of Product

United States

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